Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate
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Overview
Description
“Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate” is a chemical compound with the molecular formula C20H14N2O2S2 . It has a molecular weight of 378.48 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H14N2O2S2/c1-24-20(23)14-9-5-6-10-16(14)26-19-17-15(11-12-25-17)21-18(22-19)13-7-3-2-4-8-13/h2-12H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the sulfur, nitrogen, and oxygen atoms, as well as the carbon backbone.Scientific Research Applications
Antitumor Activity
Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate and its derivatives have been extensively researched for their antitumor properties. For instance, Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which showed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Gangjee et al. (2008) explored compounds with a thieno[3,2-d]pyrimidine scaffold as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds were found to be conducive to dual human TS-DHFR inhibitory activity, which is significant for developing treatments for cancer (Gangjee et al., 2008).
Crystal Structures and Molecular Conformation
The crystal structures of various derivatives of this compound have been studied. Subasri et al. (2016) examined the crystal structures of these compounds, noting the folded conformation about the methylene C atom and the intramolecular hydrogen bond stabilizing the conformation (Subasri et al., 2016).
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) conducted research on derivatives of this compound as potent and selective anti-Helicobacter pylori agents. A prototype compound was found to have low minimal inhibition concentration values against various clinically relevant H. pylori strains (Carcanague et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S2/c1-24-20(23)14-9-5-6-10-16(14)26-19-17-15(11-12-25-17)21-18(22-19)13-7-3-2-4-8-13/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIREDDVYFMLJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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